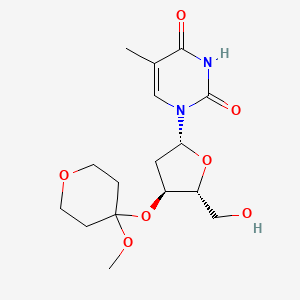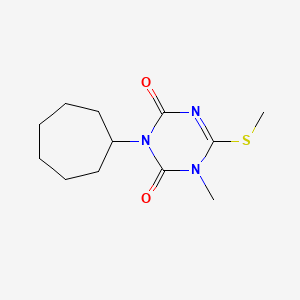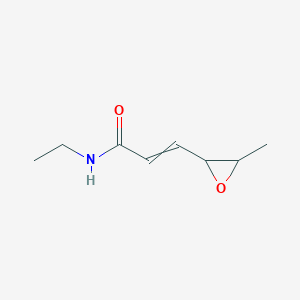
N-Ethyl-3-(3-methyloxiran-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-(3-methyloxiran-2-yl)prop-2-enamide typically involves the reaction of N-ethylpropenamide with an epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent. The reaction is carried out in an inert solvent such as dichloromethane at a low temperature to ensure the selective formation of the oxirane ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-3-(3-methyloxiran-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to open the oxirane ring.
Major Products Formed
Diols: Formed from oxidation reactions.
Alcohols: Resulting from reduction reactions.
Substituted Products: Various substituted compounds can be formed depending on the nucleophile used in the substitution reactions.
Aplicaciones Científicas De Investigación
N-Ethyl-3-(3-methyloxiran-2-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Ethyl-3-(3-methyloxiran-2-yl)prop-2-enamide involves its interaction with molecular targets through the reactive oxirane ring. The oxirane ring can undergo nucleophilic attack by various biomolecules, leading to the formation of covalent bonds. This reactivity is crucial for its biological and therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-Ethyl-3-(3-methyloxiranyl)prop-2-enamide
- N-Ethyl-3-(3-methyloxiranyl)prop-2-enoate
- N-Ethyl-3-(3-methyloxiranyl)prop-2-enylamine
Uniqueness
N-Ethyl-3-(3-methyloxiran-2-yl)prop-2-enamide is unique due to its specific structural features, including the presence of both an oxirane ring and an amide group
Propiedades
Número CAS |
50362-25-9 |
|---|---|
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
N-ethyl-3-(3-methyloxiran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C8H13NO2/c1-3-9-8(10)5-4-7-6(2)11-7/h4-7H,3H2,1-2H3,(H,9,10) |
Clave InChI |
ZKDWTBQDKHYGKX-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C=CC1C(O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one](/img/structure/B14656644.png)
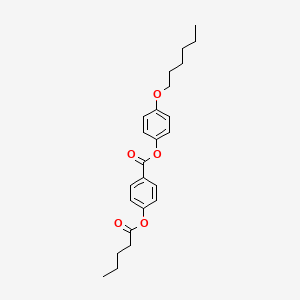
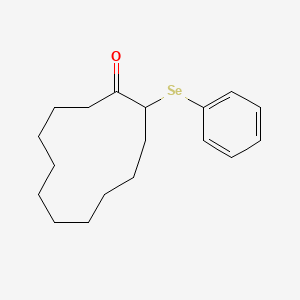
![1,4-Benzenedicarbonitrile, 2-[(4-methylphenyl)thio]-](/img/structure/B14656654.png)

![[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione](/img/structure/B14656676.png)
![Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate](/img/structure/B14656682.png)
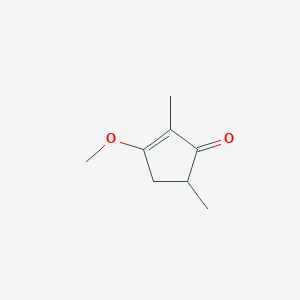
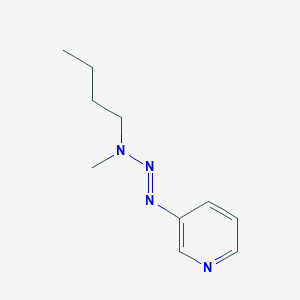
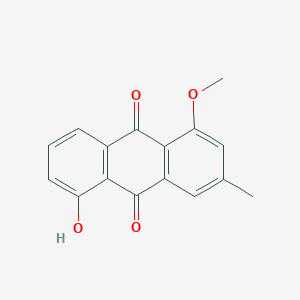
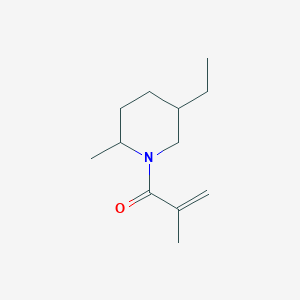
![O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate](/img/structure/B14656712.png)
